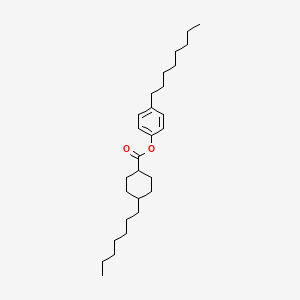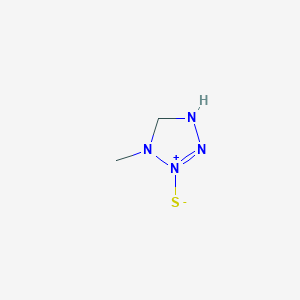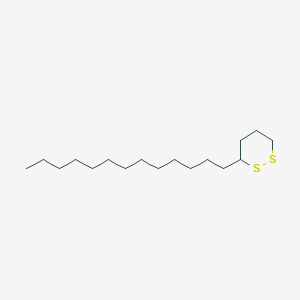
3-Tridecyl-1,2-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tridecyl-1,2-dithiane is an organosulfur compound belonging to the dithiane family Dithianes are heterocyclic compounds characterized by a six-membered ring containing two sulfur atoms The specific structure of this compound includes a tridecyl group attached to the third carbon of the 1,2-dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Tridecyl-1,2-dithiane can be synthesized through the reaction of 1,2-ethanedithiol with a suitable tridecyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiol, followed by nucleophilic substitution with the tridecyl halide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tridecyl-1,2-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Butyllithium, tridecyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
Applications De Recherche Scientifique
3-Tridecyl-1,2-dithiane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Tridecyl-1,2-dithiane involves its ability to undergo nucleophilic substitution reactions, facilitated by the formation of a lithio derivative. This lithio derivative acts as a nucleophile, reacting with various electrophiles to form new carbon-carbon bonds. The sulfur atoms in the dithiane ring also play a crucial role in stabilizing the intermediate species during these reactions .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Another isomer of dithiane, commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane:
Uniqueness: Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis highlight its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
125617-68-7 |
|---|---|
Formule moléculaire |
C17H34S2 |
Poids moléculaire |
302.6 g/mol |
Nom IUPAC |
3-tridecyldithiane |
InChI |
InChI=1S/C17H34S2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-19-17/h17H,2-16H2,1H3 |
Clé InChI |
JBXKKCWBSMCJJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1CCCSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
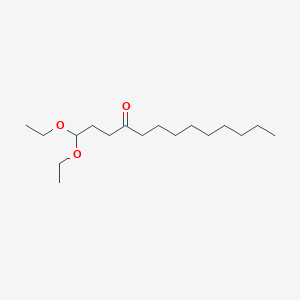
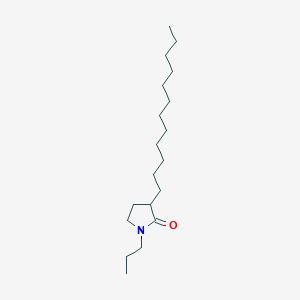
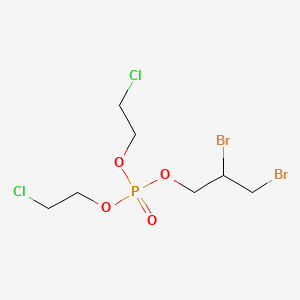

![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
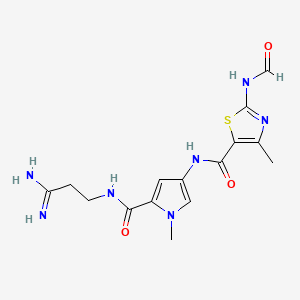
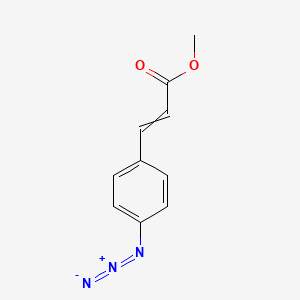
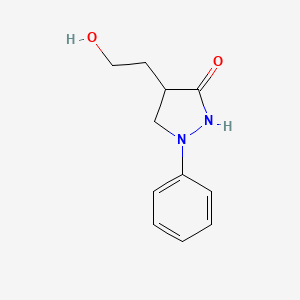
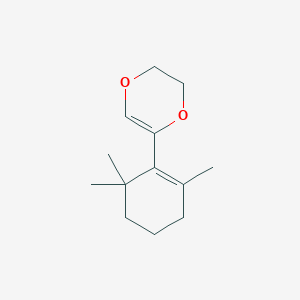
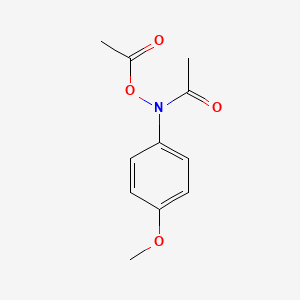
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
